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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347 Get Quote

Spectroscopic Showdown: A Comparative
Analysis of MM 47755 Data
For researchers, scientists, and professionals in drug development, a critical evaluation of

spectroscopic data is paramount for the accurate identification and characterization of chemical

compounds. This guide provides a detailed comparison of publicly available spectroscopic data

for the antibiotic MM 47755, also known as (-)-8-O-Methyltetrangomycin or 6-Deoxy-8-O-

methylrabelomycin, from its initial isolation and a subsequent total synthesis.

MM 47755 is a member of the angucycline class of antibiotics, first isolated from a

Streptomyces species. Its chemical formula is C₂₀H₁₆O₅ with a molecular weight of 336.3 g/mol

. This comparison aims to collate and contrast the reported spectroscopic data from the original

isolation paper by Gilpin et al. (1989) and the total synthesis reported by Kesenheimer and

Groth (2006), providing a valuable resource for researchers working with this molecule.

Spectroscopic Data Comparison
To facilitate a clear comparison, the reported spectroscopic data from the two primary sources

are summarized below.
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Spectroscopic Technique
Data from Natural Product
(Gilpin et al., 1989)

Data from Synthesized
Product (Kesenheimer and
Groth, 2006)

¹H NMR (CDCl₃)
Data not publicly available in

detail.

δ (ppm): 8.28 (d, J = 7.8 Hz,

1H), 8.22 (d, J = 7.8 Hz, 1H),

7.75 (t, J = 7.8 Hz, 1H), 7.68 –

7.63 (m, 2H), 7.39 (d, J = 8.4

Hz, 1H), 4.01 (s, 3H), 3.28 (d,

J = 16.8 Hz, 1H), 2.98 (d, J =

16.8 Hz, 1H), 2.85 (s, 1H),

1.63 (s, 3H)

¹³C NMR (CDCl₃)
Data not publicly available in

detail.

δ (ppm): 202.1, 182.8, 182.4,

162.2, 145.8, 136.2, 134.9,

133.4, 132.9, 130.2, 127.3,

126.9, 124.7, 119.8, 119.4,

70.9, 56.1, 46.9, 29.8

Infrared (IR)
Data not publicly available in

detail.

ν (cm⁻¹): 3450, 2925, 1715,

1650, 1620, 1580, 1450, 1380,

1270, 1210, 1050, 750

Mass Spectrometry (MS)
Data not publicly available in

detail.

HRMS (ESI): m/z [M+H]⁺ calcd

for C₂₀H₁₇O₅: 337.1076; found:

337.1076

Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and

comparison of spectroscopic data.

From the Total Synthesis by Kesenheimer and Groth (2006):

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a Bruker Avance 400 spectrometer. Chemical shifts (δ) are reported in parts per million

(ppm) relative to the solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.0 ppm) as the internal

standard.
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Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR

spectrometer.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an

electrospray ionization (ESI) source on a Bruker ApexQe FT-ICR mass spectrometer.

From the Isolation by Gilpin et al. (1989):

While the full, detailed experimental protocols from the original isolation paper are not readily

available in public domains, the publication indicates the use of Magnetic Resonance

Spectroscopy for structural elucidation.

Mechanism of Action and Signaling Pathway
The precise signaling pathway of MM 47755 has not been extensively elucidated. However, as

an angucycline antibiotic, its mechanism of action is likely to be similar to other members of this

class, which are known to intercalate with DNA and inhibit the activity of topoisomerase II, an

enzyme crucial for DNA replication and repair. This disruption of DNA processes ultimately

leads to bacterial cell death.

The general workflow for investigating the mode of action of a novel antibiotic like MM 47755 is

depicted below.
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General experimental workflow for antibiotic characterization.
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The following diagram illustrates the proposed mechanism of action for angucycline antibiotics,

including MM 47755.
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Proposed mechanism of action for MM 47755.

To cite this document: BenchChem. [Spectroscopic data comparison for MM 47755 from
different sources]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677347#spectroscopic-data-comparison-for-mm-
47755-from-different-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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